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molecular formula C8H12O2 B8779589 3-(5-Methyl-2-furanyl)-1-propanol

3-(5-Methyl-2-furanyl)-1-propanol

Cat. No. B8779589
M. Wt: 140.18 g/mol
InChI Key: YDBBIVUVTCPRFR-UHFFFAOYSA-N
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Patent
US05514679

Procedure details

Under nitrogen with stirring 5-methyl-2- 3- 2, 6-dimethyl-4-(2-methyl-tetrazol-5-yl) phenoxy!-propyl!-2,5-dimethoxy-2,5-dihydrofuran (820 mg, 1.8 mmol), 0.8 mL of methanol, and 1.5 mL of 1% aqueous acetic acid solution were combined at room temperature, refluxed for 10 min, and then cooled to room temperature. To the above solution was added hydrazine hydrate (0.26 mL) over a 2 min period, and the mixture was allowed to reflux for 1 h, and cooled to room temperature. The mixture was diluted with water, the aqueous layer was extracted with methylene chloride, and the organic layer was washed with brine, dried over magnesium sulfate, and concentrated in vacuo to afford 180 mg (29 %) of 3,methyl-6- 3- 2,6-dimethyl-4-(2-methyltetrazol-5-yl)-phenoxy!propyl !-pyridazine (Formula I; R1, R2 =3,5-dimethyl, R3 =6-methyl, R4 =hydrogen, R5 =2-methyltetrazol-5-yl), m.p. 114°-115° C.
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH:7]=[CH:6][CH:5](OC)[O:4]1.CO.O.NN.N1[CH:20]=[CH:19][CH:18]=[CH:17]N=1>O.C(O)(=O)C>[CH3:17][C:18]1[O:2][C:3]([CH2:7][CH2:6][CH2:5][OH:4])=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
COC1OC(C=C1)OC
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.26 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 180 mg (29 %) of 3,methyl-6- 3- 2,6-dimethyl-4-(2-methyltetrazol-5-yl)-phenoxy

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(O1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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